2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Description
This compound features a bicyclic cyclopenta[c]pyridazin-3-one core fused to a partially hydrogenated pyridazine ring. A piperazine moiety, substituted with a 4-fluorophenyl group, is connected via a methylene bridge.
Properties
Molecular Formula |
C18H21FN4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C18H21FN4O/c19-15-4-6-16(7-5-15)22-10-8-21(9-11-22)13-23-18(24)12-14-2-1-3-17(14)20-23/h4-7,12H,1-3,8-11,13H2 |
InChI Key |
NPKNQBORIBUGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a fluorophenyl compound . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and automated monitoring systems ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance biological activity.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Core Structure Variations
The cyclopenta[c]pyridazin-3-one scaffold is conserved across analogs, but substituents critically modulate properties:
Structural and Conformational Analysis
- Ring Puckering: The cyclopenta[c]pyridazinone core may adopt non-planar conformations, as described by Cremer and Pople’s puckering coordinates, influencing binding pocket compatibility .
- Crystallography : SHELX software (e.g., SHELXL) is widely used for refining such structures, ensuring accurate determination of bond lengths and angles .
Biological Activity
The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a novel synthetic derivative that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21FN4O
- Molecular Weight : 328.4 g/mol
- CAS Number : 1374527-52-2
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The presence of the piperazine moiety is known to enhance binding affinity to serotonin and dopamine receptors, which are crucial for neuropharmacological effects. Preliminary studies suggest that it may act as a selective antagonist or agonist depending on the receptor subtype involved.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds similar to 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| T3 | L929 | 27.05 | Induced apoptosis |
| T6 | L929 | 120.6 | Non-cytotoxic |
These findings indicate that modifications in the chemical structure can lead to significant changes in biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating psychiatric disorders. Research indicates that compounds containing piperazine rings can modulate serotonin levels effectively:
- Serotonin Receptor Binding : Compounds similar to this one have demonstrated competitive binding to serotonin receptors, influencing mood and anxiety levels.
Case Studies
-
Cytotoxicity Assessment
A study conducted on the cytotoxic effects of pyridazinone derivatives revealed that certain structural modifications led to increased cytotoxicity against human pancreatic cancer cell lines. The study utilized MTT assays and flow cytometry to quantify cell viability and apoptosis rates . -
Inhibition Studies
Inhibition studies on tyrosinase enzymes using derivatives of the compound showed varying degrees of inhibitory effects. For example, compound derivatives exhibited IC50 values ranging from 40.43 µM to lower concentrations depending on structural variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
